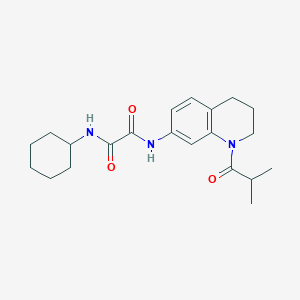

N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-14(2)21(27)24-12-6-7-15-10-11-17(13-18(15)24)23-20(26)19(25)22-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQDDSTOXITCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, which can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride under basic conditions . The resulting amine is then reacted with cyclohexyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and oxalamide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide

- Substituents: N1: 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl (identical to the target compound). N2: 4-methylbenzyl group.

- Key Differences: The cyclohexyl group in the target compound is replaced with a 4-methylbenzyl group.

N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

- Substituents: N1: 3-hydroxypropyl group. N2: Hexahydropyrido-quinolinone scaffold (distinct from tetrahydroquinoline).

- Key Differences: The hydroxypropyl group introduces polarity, likely improving aqueous solubility relative to the cyclohexyl group. The hexahydropyrido-quinolinone core contains an additional ketone group, which may influence redox properties or metabolic stability .

Toxicity and Hazard Classification

- Target Compound: No explicit toxicity data is available. However, structurally similar compounds (e.g., 4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .

- N2-(4-methylbenzyl) Analog : Safety data is unspecified, but benzyl derivatives often share comparable irritation hazards due to aromatic substituents .

- N1-(3-hydroxypropyl) Analog : The hydroxypropyl group may mitigate lipophilicity-related toxicity but could introduce new risks (e.g., reactive oxygen species generation) .

Solubility and Bioavailability

- Cyclohexyl Group : Likely reduces aqueous solubility but improves membrane permeability due to hydrophobicity.

- 3-Hydroxypropyl Group : Increases solubility but may require formulation adjustments to maintain bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*THQ = 1,2,3,4-tetrahydroquinolin-7-yl

Table 2: Hazard Classification of Related Compounds

Research Implications

The structural variations among oxalamide derivatives significantly impact their pharmacological and toxicological profiles. For instance:

- Cyclohexyl vs. Benzyl Groups : The cyclohexyl group in the target compound may favor blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development. In contrast, benzyl derivatives might excel in peripheral targets .

- Isobutyryl Modification: This group likely stabilizes the tetrahydroquinoline scaffold against metabolic degradation, a feature shared across analogs .

Biological Activity

Chemical Structure and Properties

N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is characterized by a complex structure that influences its biological interactions. The compound features two distinct functional groups: a cyclohexyl moiety and a tetrahydroquinoline derivative. These structural components are essential for its pharmacological properties.

Chemical Structure

- Molecular Formula: C₁₈H₂₃N₃O₂

- Molecular Weight: 315.39 g/mol

- IUPAC Name: this compound

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential: In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. This effect is likely mediated through apoptosis induction and cell cycle arrest.

Pharmacological Studies

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | Effective against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Cytotoxicity in Cancer Cell Lines | IC50 values range from 5 to 15 µM in tested cancer cell lines (e.g., MCF-7, HeLa). |

| Apoptosis Induction | Flow cytometry analysis indicated increased annexin V staining in treated cells. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using the broth microdilution method, revealing a minimum inhibitory concentration (MIC) of 20 µg/mL against S. aureus.

Case Study 2: Anticancer Activity

In another investigation focused on its anticancer properties, the compound was evaluated for its effects on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.